

Isobutyl Laurate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Isobutyl laurate*

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An In-depth Examination of a Key Volatile Flavor Compound

Abstract

Isobutyl laurate, a fatty acid ester, is a significant volatile compound that contributes to the characteristic aroma profiles of various fermented beverages and foods. This technical guide provides a comprehensive overview of **isobutyl laurate**, including its chemical and physical properties, natural occurrences, and organoleptic characteristics. Detailed experimental protocols for its analysis, specifically utilizing headspace gas chromatography-mass spectrometry (HS-GC-MS), are presented. Furthermore, this guide elucidates the biosynthetic pathways leading to the formation of its precursors, isobutanol and lauric acid, in yeast. This document is intended to be a valuable resource for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development who are interested in the analysis, application, and understanding of this important flavor compound.

Introduction

Isobutyl laurate (CAS No. 37811-72-6) is the ester formed from lauric acid and isobutanol.[1] It belongs to the class of fatty acid esters, which are well-known for their contribution to the fruity and floral notes in a wide array of food products and alcoholic beverages.[1] The presence and concentration of **isobutyl laurate** can significantly influence the sensory perception and overall quality of products such as wine and spirits.[2] Understanding the

properties, formation, and analytical methods for **isobutyl laurate** is crucial for quality control, product development, and sensory analysis in the food and beverage industries.

Chemical and Physical Properties

Isobutyl laurate is a colorless liquid with a chemical formula of C₁₆H₃₂O₂ and a molecular weight of 256.42 g/mol.[3] Its structure consists of a 12-carbon lauryl chain attached to an isobutyl group through an ester linkage.[1] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of **Isobutyl Laurate**

Property	Value	Reference(s)
Chemical Formula	C ₁₆ H ₃₂ O ₂	[3]
Molecular Weight	256.42 g/mol	[3]
CAS Number	37811-72-6	[3]
Appearance	Colorless clear liquid (est.)	[2]
Specific Gravity	0.852 - 0.861 @ 25°C	[2]
Refractive Index	1.428 - 1.436 @ 20°C	[2]
Boiling Point	296 - 297 °C @ 760 mmHg	[2]
Flash Point	134.44 °C (274 °F)	[2]
Vapor Pressure	0.001 mmHg @ 25°C (est.)	[2]
Solubility	Soluble in alcohol; Insoluble in water	[2][4]

Organoleptic Properties and Natural Occurrence

Isobutyl laurate is characterized by a complex aroma profile, often described as waxy, wine-like, oily, fatty, and with notes of peach.[2] Its presence is a key contributor to the bouquet of certain alcoholic beverages.

Table 2: Organoleptic Profile and Natural Occurrence of **Isobutyl Laurate**

Attribute	Description	Reference(s)
Odor Description	Waxy, winey, oily, fatty, peach	[2]
Natural Occurrence	Wine	[2]

While specific quantitative data for **isobutyl laurate** in various natural sources is limited, data for the closely related ethyl laurate in brandy can provide some context. Typical concentrations of ethyl laurate in brandy distilled from wine with yeast cells are in the range of 5 to 8 mg per 100 ml.[5] The concentration of these esters is significantly influenced by the presence of yeast during distillation.[5]

Table 3: Typical and Maximum Use Levels of **Isobutyl Laurate** in Food Categories (EFSA)

Food Category	Typical Use Level (mg/kg)	Maximum Use Level (mg/kg)	Reference(s)
Dairy products	7.0	35.0	[2]
Fats and oils	5.0	25.0	[2]
Edible ices	10.0	50.0	[2]
Processed fruit	7.0	35.0	[2]
Confectionery	10.0	50.0	[2]
Bakery wares	10.0	50.0	[2]
Meat and meat products	2.0	10.0	[2]
Fish and fish products	2.0	10.0	[2]
Non-alcoholic beverages	5.0	25.0	[2]
Alcoholic beverages	10.0	50.0	[2]
Ready-to-eat savorys	20.0	100.0	[2]
Composite foods	5.0	25.0	[2]

The sensory threshold of a flavor compound is the lowest concentration at which it can be detected. While a specific odor threshold for **isobutyl laurate** is not readily available, the thresholds of other esters in alcoholic beverages can offer a comparative understanding. For instance, the flavor threshold for 2-furfuryl ethyl ether in beer has been determined to be 6 µg/L.[\[6\]](#) The perception of esters is also influenced by the ethanol concentration in the matrix.[\[7\]](#)

Synthesis of Isobutyl Laurate

Isobutyl laurate can be synthesized through both chemical and enzymatic methods.

Chemical Synthesis

The primary chemical method for synthesizing **isobutyl laurate** is Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction of lauric acid with isobutanol.^[1] To drive the equilibrium towards the product, an excess of the alcohol is often used, and the water formed during the reaction is removed.

Another chemical route is transesterification, where an existing ester, such as methyl laurate or ethyl laurate, reacts with isobutanol in the presence of a catalyst. The isobutyl group displaces the methyl or ethyl group, forming **isobutyl laurate**.^[1]

Enzymatic Synthesis

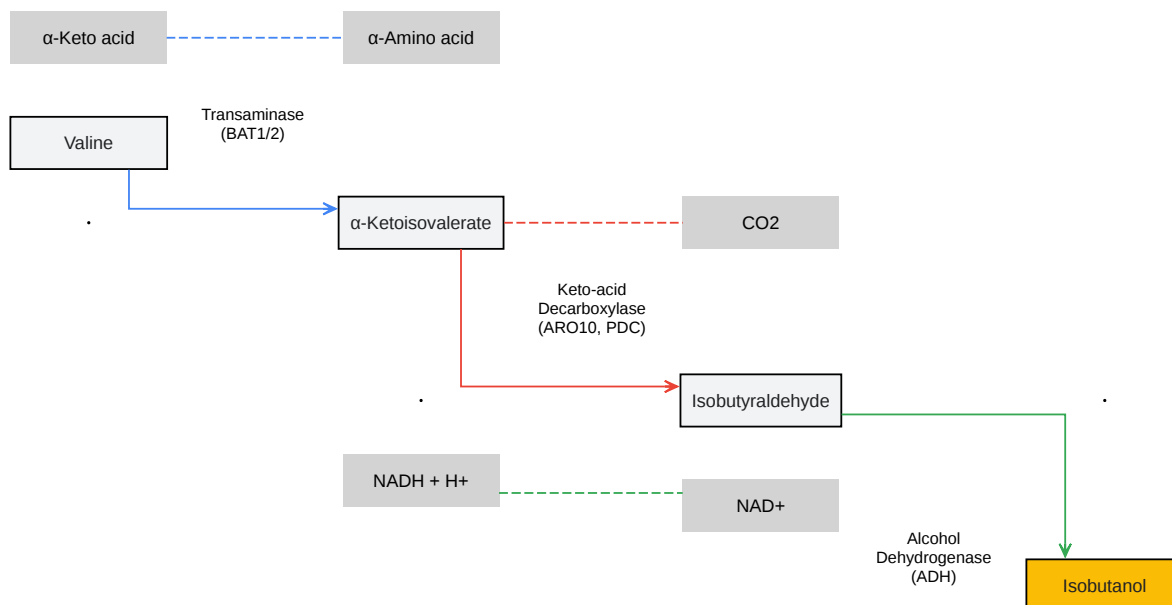
Biocatalytic synthesis of **isobutyl laurate** offers a "greener" alternative to chemical methods. This process typically employs lipases as catalysts for the esterification of lauric acid and isobutanol. The choice of lipase is critical and depends on its specificity and stability under the reaction conditions.

Biosynthesis of Isobutyl Laurate Precursors in Yeast

In fermented beverages like wine, **isobutyl laurate** is formed from precursors synthesized by yeast, primarily *Saccharomyces cerevisiae*. The formation of **isobutyl laurate** requires the availability of isobutanol and lauroyl-CoA.

Biosynthesis of Isobutanol via the Ehrlich Pathway

Isobutanol is a higher alcohol produced by yeast from the catabolism of the amino acid valine through the Ehrlich pathway. The pathway involves the transamination of valine to α -ketoisovalerate, followed by decarboxylation to isobutyraldehyde, and finally, reduction to isobutanol.

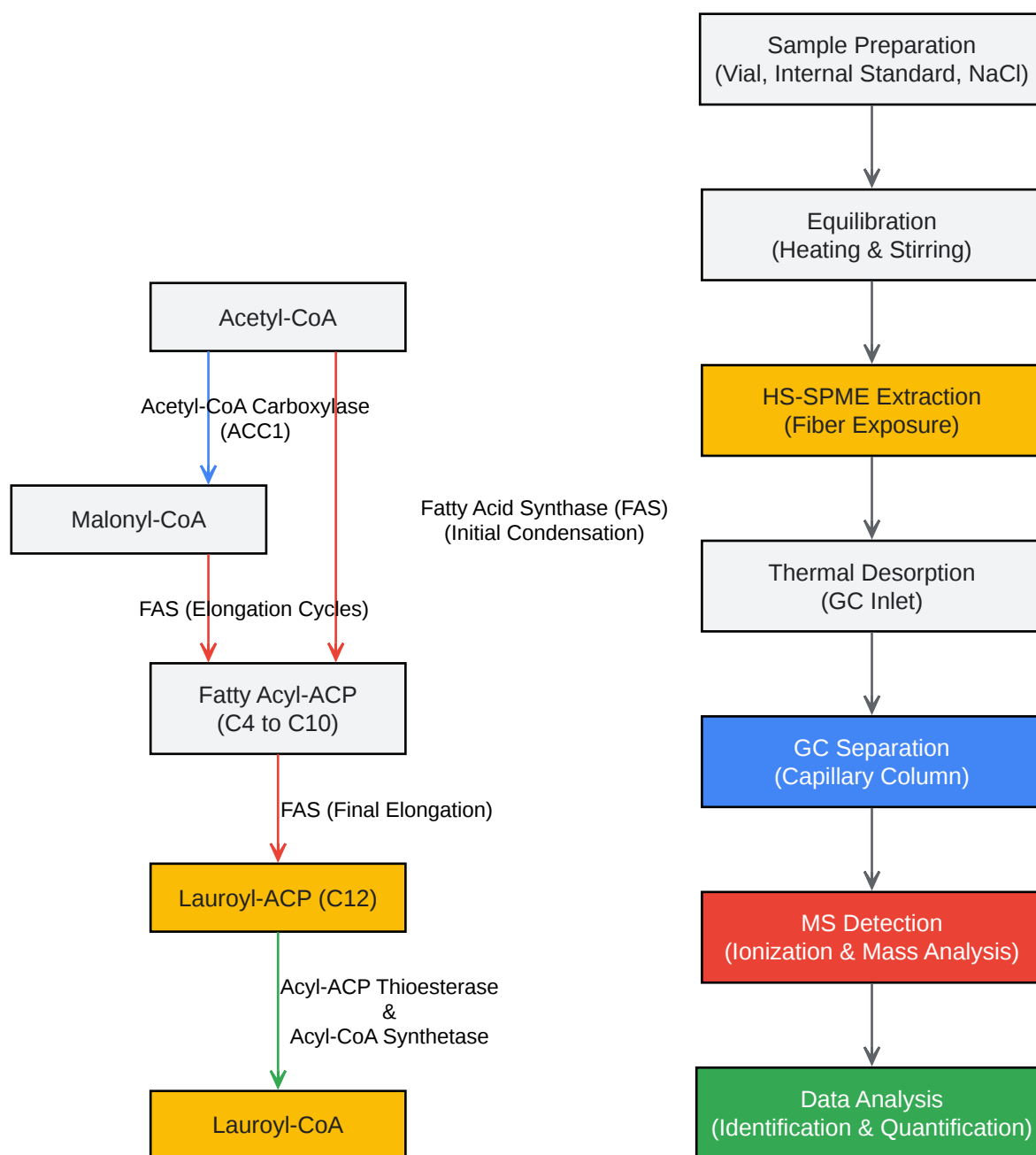


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Biosynthesis of isobutanol via the Ehrlich pathway in yeast.

Biosynthesis of Lauric Acid (Dodecanoic Acid)

Lauric acid is a saturated fatty acid with 12 carbon atoms. In yeast, fatty acid synthesis occurs in the cytoplasm, starting from acetyl-CoA. The process is catalyzed by the multi-enzyme complex, fatty acid synthase (FAS). Acetyl-CoA is first carboxylated to malonyl-CoA, which then serves as the two-carbon donor for the growing fatty acid chain. The chain is elongated in a series of condensation, reduction, and dehydration reactions until the final C12 chain of lauric acid is formed. The lauric acid is then activated to lauroyl-CoA.



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